![molecular formula C13H22ClNO B2685099 [3-(Heptyloxy)phenyl]amine hydrochloride CAS No. 1049788-18-2](/img/structure/B2685099.png)

[3-(Heptyloxy)phenyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

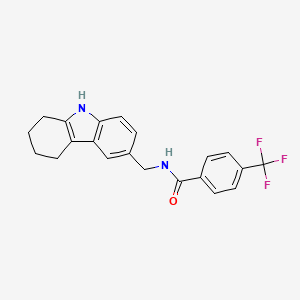

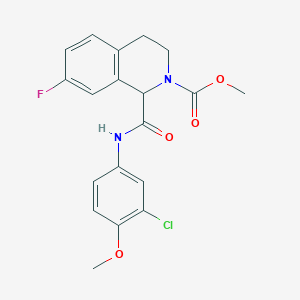

The molecular structure of “[3-(Heptyloxy)phenyl]amine hydrochloride” would consist of a phenyl (benzene) ring with a heptyloxy (seven-carbon chain with an oxygen atom) substituent and an amine group. The hydrochloride part indicates that the compound forms a salt with hydrochloric acid, likely due to the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amines generally have higher boiling points than comparable alkanes and ethers, but lower boiling points than alcohols . They can also engage in hydrogen bonding with water, making low molar mass amines quite soluble in water .Aplicaciones Científicas De Investigación

Materials Science and Polymer Chemistry

- Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, is utilized in the synthesis of bio-based benzoxazine monomers, demonstrating the application of phenolic functionalities in enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is promising for developing materials with thermal and thermo-mechanical properties suitable for a wide range of applications, highlighting the versatility of phenolic and amine compounds in materials science (Acerina Trejo-Machin et al., 2017).

Pharmacological Research

- Anti-HIV Activity : Research on N-1 side chain-modified analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) demonstrates the impact of structural modifications on the anti-HIV-1 activity of phenylamine derivatives. The study explores the substitution effects and structural rigidity, highlighting the potential of phenylamine compounds in developing more potent antiviral agents (R. Pontikis et al., 1997).

Chemistry and Catalysis

- Metal-Free Photoredox Catalysis : A study on the application of redox-activated primary amine derivatives for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds underlines the significance of amine functionalization in synthetic chemistry. This metal-free photoredox strategy opens avenues for synthesizing complex molecular scaffolds and functionalized alkynes, emphasizing the utility of amine derivatives in organic synthesis and catalysis (M. Ociepa et al., 2018).

Environmental Studies

- Solid-Phase Microextraction (SPME) : The development of a novel amino-functionalized polymer for headspace SPME of chlorophenols from environmental samples illustrates the application of amine functionalization in environmental analysis. This innovative approach, utilizing 3-(trimethoxysilyl) propyl amine (TMSPA) as a precursor, demonstrates the effectiveness of amine-functionalized materials in extracting and analyzing phenolic compounds in environmental matrices (H. Bagheri et al., 2008).

Propiedades

IUPAC Name |

3-heptoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.ClH/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13;/h7-9,11H,2-6,10,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYLIFPPKQRQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2685020.png)

![N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2685021.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide](/img/structure/B2685023.png)

![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2685033.png)

![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)